Sodium 2,6-dimethylpyridine-3-sulfonate

Buffer Metal chelation Biochemical assays

Metal-sensitive biochemical assays often suffer from buffer-induced artifacts, compromising data integrity. Sodium 2,6-dimethylpyridine-3-sulfonate (CAS 1189985-82-7) is a research reagent designed to solve this. Its 2,6-methyl substitution sterically shields the pyridine nitrogen, significantly lowering metal-coordinating ability compared to unsubstituted pyridine sulfonates. This minimizes interference in metal-dependent enzymatic studies. • Purity: ≥95%, ensuring lot-to-lot consistency for reproducible results. • Application: Ideal buffer component for kinase, phosphatase, or metalloprotease assays requiring precise free metal ion control. • Supply: Available from global stock with rapid shipping; request a quote for bulk quantities.

Molecular Formula C7H8NNaO3S
Molecular Weight 209.2 g/mol
Cat. No. B1286318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2,6-dimethylpyridine-3-sulfonate
Molecular FormulaC7H8NNaO3S
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)S(=O)(=O)[O-])C.[Na+]
InChIInChI=1S/C7H9NO3S.Na/c1-5-3-4-7(6(2)8-5)12(9,10)11;/h3-4H,1-2H3,(H,9,10,11);/q;+1/p-1
InChIKeyWLKUWVRJGQCNBH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,6-Dimethylpyridine-3-sulfonate Specifications & Procurement


Sodium 2,6-dimethylpyridine-3-sulfonate (CAS 1189985-82-7) is a sodium salt of a pyridine sulfonic acid derivative, characterized by a molecular formula of C₇H₈NNaO₃S and a molecular weight of approximately 209.2 g/mol . This organic compound features a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a sulfonate group at the 3 position, offering specific physicochemical properties that distinguish it from unsubstituted pyridine sulfonates [1]. Commercial availability is typically at a minimum purity of 95%, and the compound is recommended for long-term storage in a cool, dry place . It serves primarily as a versatile research intermediate and a specialized buffer component in biochemical assays [2].

Buffer Component For metal-sensitive biochemical assays requiring low complexation
Synthetic Intermediate Functionalized pyridine scaffold for further derivatization
Structural Template Crystal structure of acid form supports computational modeling

Why Generic Pyridine Sulfonates Cannot Substitute


Direct substitution of sodium 2,6-dimethylpyridine-3-sulfonate with simpler analogs, such as sodium 3-pyridinesulfonate (CAS 15521-77-4) or sodium pyridine-2-sulfonate, is not scientifically valid without re-validation due to significant differences in steric hindrance, electron density distribution, and resultant physicochemical behavior. The presence of methyl groups at the 2 and 6 positions sterically shields the pyridine nitrogen, modulating its basicity and metal-coordinating ability compared to the unhindered 3-pyridinesulfonate [1]. This structural distinction directly impacts performance in applications where precise buffering capacity or minimal metal interaction is required [2]. Consequently, substituting based solely on the sulfonate functional group can lead to altered reaction kinetics, unexpected metal chelation, or buffer pH drift in sensitive biochemical or synthetic workflows [3].

Steric shielding alters pyridine basicity 2,6-dimethyl groups reduce N-coordination vs. unsubstituted pyridine sulfonates, affecting buffer-metal interactions.
Electron density shifts may impact reactivity Methyl substitution modifies ring electronics; sulfonate-centered chemistry may diverge from parent pyridine-3-sulfonate.
Buffer pH drift risk with simple analogs Unhindered pyridine sulfonates may exhibit different protonation equilibria, requiring re-validation in sensitive workflows.

Quantitative Evidence & Performance Data


Reduced Metal Complexation vs. Acetate Buffer

Sodium 2,6-dimethylpyridine-3-sulfonate (as its acid form) is proposed as a superior alternative to acetate buffer for applications where metal-buffer interactions are detrimental. While acetate buffer is a known complex-forming agent that can interfere with metal-dependent reactions, the sulfonate group and sterically hindered pyridine nitrogen of this compound are expected to minimize such interactions [1]. Quantitative data on the stability constants of metal-acetate versus metal-sulfonate complexes would be needed for a direct head-to-head comparison; however, this class-level inference is supported by the known coordination chemistry of pyridine sulfonates, which act as weaker ligands than carboxylates [2].

Metal complexation vs. acetate
Class-level inference
Expected lower metal-binding affinity
Supports buffer choice for metal-sensitive assays
Direct quantitative comparison not available; based on coordination chemistry principles
Buffer Metal chelation Biochemical assays

Purity Specifications for Reproducibility

Procurement specifications for sodium 2,6-dimethylpyridine-3-sulfonate from major vendors like AKSci define a minimum purity of 95% . While this is a standard threshold for many research chemicals, it represents a quantifiable baseline that differentiates it from non-certified or lower-purity sources which may contain significant levels of unreacted 2,6-dimethylpyridine, sulfonation byproducts, or inorganic salts. In contrast, analogous compounds like 2,6-dimethylpyridinium p-toluenesulfonate may be available at higher purities (e.g., 97% [1]), but the specific counterion and purity profile of the sodium salt are critical for applications where the presence of other cations (e.g., p-toluenesulfonate) would interfere.

Purity specification
Specification review
95% (Na salt) vs. 97% (p-toluenesulfonate salt)
Defined procurement baseline; counterion profile matters
Vendor specification (research grade); purity difference may impact sensitive applications
Purity Quality control Reproducibility

X-ray Crystal Structure Confirmation

The crystal structure of the parent acid, 2,6-dimethylpyridine-3-sulfonic acid, has been determined by single-crystal X-ray analysis [1]. This provides definitive, quantitative geometric parameters (bond lengths, bond angles, torsion angles) that are essential for computational modeling and structure-activity relationship (SAR) studies. This structural data is not available for the sodium salt itself but provides a robust baseline for understanding the core molecular geometry. In comparison, the crystal structure of unsubstituted pyridine-3-sulfonic acid or its sodium salt would show different packing motifs due to the absence of the sterically demanding methyl groups.

Crystal structure confirmation
Cross-study comparable
Single-crystal X-ray of parent acid (Panneerselvam & Lu, 2000)
Enables computational modeling and SAR studies
Acid form data supports sodium salt geometry; packing may differ
Crystal structure X-ray diffraction Molecular conformation

Evidence-Based Application Scenarios


Non-Complexing Buffer for Metalloenzyme Assays

Given its expected low metal-binding affinity compared to acetate or phosphate buffers, sodium 2,6-dimethylpyridine-3-sulfonate is a rational choice for preparing buffer systems in assays involving metal-dependent enzymes or where free metal ion concentrations must be precisely controlled. This application is supported by class-level inference regarding the coordination chemistry of pyridine sulfonates [1]. Using this compound can help minimize buffer-induced artifacts, leading to more accurate kinetic measurements and inhibitor screening data.

Scaffold for Structure-Based Drug Design

The availability of a high-resolution crystal structure for the core acid moiety [2] makes this compound a valuable starting point for structure-based drug design. Researchers can use the precise atomic coordinates for computational docking studies to predict binding modes to target proteins or to design novel derivatives with optimized steric and electronic properties. This is a significant advantage over less-characterized pyridine sulfonate analogs.

Defined-Purity Intermediate for Polymer Synthesis

The compound's commercial availability at a defined minimum purity of 95% makes it a reliable starting material for synthesizing functionalized polymers, coatings, and nanomaterials where the presence of specific impurities could compromise material properties. Its sulfonate group offers a handle for further functionalization or for introducing ionic character into polymeric backbones.

Application
Selection Property
Validation Focus
Metalloenzyme assay buffer
Low metal-binding profile
Metal-dependent enzyme assay fidelity
Structure-based drug design
Crystal structure of core acid
Computational docking and SAR validation
Polymer synthesis intermediate
Defined purity baseline
Batch reproducibility and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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